molecular formula C15H18N2O3 B13685459 Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate

Cat. No.: B13685459
M. Wt: 274.31 g/mol
InChI Key: PITGHLJPKRHZLZ-UHFFFAOYSA-N
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Description

Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate is an organic compound with a complex structure that includes a cyano group, a piperidine ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate typically involves multi-step organic reactions. One common method includes the reaction of 4-(hydroxymethyl)benzoic acid with methyl cyanoacetate in the presence of a base to form the ester linkage. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxymethyl group reacts with a piperidine derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-Cyano-4-[4-(hydroxymethyl)-1-piperidyl]benzoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the piperidine ring can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Properties

Molecular Formula

C15H18N2O3

Molecular Weight

274.31 g/mol

IUPAC Name

methyl 2-cyano-4-[4-(hydroxymethyl)piperidin-1-yl]benzoate

InChI

InChI=1S/C15H18N2O3/c1-20-15(19)14-3-2-13(8-12(14)9-16)17-6-4-11(10-18)5-7-17/h2-3,8,11,18H,4-7,10H2,1H3

InChI Key

PITGHLJPKRHZLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCC(CC2)CO)C#N

Origin of Product

United States

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